2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS 90563-75-0 properties
2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS 90563-75-0 properties
An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 90563-75-0)
Introduction
2-(Pyridin-2-yl)cyclopropanecarboxylic acid, identified by CAS Number 90563-75-0, is a heterocyclic organic compound that incorporates three key functional moieties: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This unique combination of a conformationally constrained aliphatic ring system and an aromatic, basic nitrogen heterocycle makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common feature in numerous pharmaceuticals, acting as a hydrogen bond acceptor and participating in π-stacking interactions[1][2]. The cyclopropane ring serves as a rigid scaffold, often introduced into drug candidates to improve metabolic stability, enhance potency, and fine-tune solubility and lipophilicity[3]. This guide provides a comprehensive overview of the known properties, potential synthesis, reactivity, and safety considerations for this compound, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound exists as a white solid or powder at room temperature[4]. Its core structure consists of a cyclopropane ring substituted at the 2-position with a pyridin-2-yl group and at the 1-position with a carboxylic acid.
Molecular Structure
Caption: Chemical structure of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid.
Data Summary
All quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 90563-75-0 | [4][5][6][7] |
| Molecular Formula | C₉H₉NO₂ | [4][5][7] |
| Molecular Weight | 163.17 g/mol | [5][7] |
| Appearance | White powder / solid | [4][5] |
| Purity | ≥97% | [4][7][8] |
| InChI Key | ZFZMEVZZAIRAHE-UHFFFAOYSA-N | [5] |
| SMILES | OC(C1CC1C2=CC=CC=N2)=O | [5] |
| Storage | Store at room temperature | [4] |
Synthesis and Manufacturing
Conceptual Synthetic Workflow
A likely approach would involve the reaction of a Michael acceptor, such as an acrylate ester bearing a pyridin-2-yl group, with a sulfur ylide or through a Simmons-Smith-type reaction. An alternative, classical approach involves the reaction of diethyl malonate with a suitable 1,2-dihaloethane derivative of pyridine, followed by hydrolysis and decarboxylation[9].
Caption: Potential reactivity and derivatization pathways.
Applications and Research Interest
The primary application for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid is in research and development, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[4][10] Pyridine carboxylic acid isomers and their derivatives are scaffolds that have led to a multitude of drugs for treating a wide range of diseases.[1] The incorporation of a cyclopropane ring can confer advantageous properties, making this compound a desirable starting material for generating libraries of new chemical entities for high-throughput screening. Its structural motifs are relevant to the discovery of new enzyme inhibitors and other bioactive molecules.[1][2]
Spectral Data Analysis (Expected)
While specific spectra for this compound are not publicly available in the search results, its structure allows for the prediction of key features in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers may provide compound-specific spectral data upon request.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500–3300 cm⁻¹. A strong C=O stretching band should appear around 1710 cm⁻¹ if the acid exists as a hydrogen-bonded dimer. Characteristic absorptions for the pyridine ring (C=C and C=N stretching) would be observed in the 1400–1600 cm⁻¹ region.[12]
-
¹H NMR Spectroscopy: The most downfield signal would be the acidic proton of the carboxyl group, typically appearing as a broad singlet above 12 ppm. The four protons on the pyridine ring would resonate in the aromatic region (approx. 7.0–8.5 ppm). The four protons of the cyclopropane ring would appear in the upfield region, with their exact chemical shifts and coupling patterns being complex due to the diastereotopic nature and influence of the adjacent substituents.
-
¹³C NMR Spectroscopy: The carboxyl carbon would give a signal in the 165–185 δ range.[12] The carbons of the pyridine ring would appear between approximately 120–150 δ. The three carbons of the cyclopropane ring would be found significantly upfield.
Safety and Handling
Comprehensive toxicological properties of this specific product have not been fully investigated.[10] However, available safety data sheets (SDS) provide crucial handling information.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5] It may cause an allergic skin reaction and serious eye irritation.[10] It is also considered an irritant to mucous membranes and the upper respiratory tract.[10]
-
GHS Pictograms: GHS06 (skull and crossbones) for acute toxicity.[5]
-
Handling Precautions: Use only in a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[10][14] Avoid breathing dust and prevent contact with skin and eyes.[10][14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][13][15]
-
Decomposition: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Conclusion
2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a specialized chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its value lies in the strategic combination of a biologically relevant pyridine heterocycle and a conformationally rigid cyclopropane ring. While detailed synthetic and reactivity studies are not widely published, its behavior can be reliably predicted from the known chemistry of its constituent functional groups. Proper safety protocols must be strictly followed during its handling and use in any research or development setting.
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